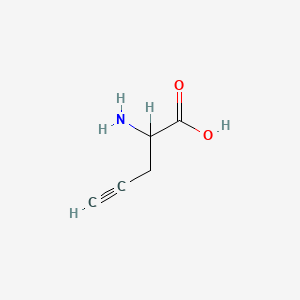

DL-Propargylglycine

Description

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033465 | |

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-03-0, 64165-64-6 | |

| Record name | DL-Propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of DL-Propargylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG) is a well-characterized small molecule inhibitor widely utilized in biomedical research to probe the physiological and pathophysiological roles of endogenous hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, the biochemical pathways it modulates, and the experimental methodologies used to characterize its effects. Quantitative data on its inhibitory potency are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

This compound is a potent, irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), also known as cystathionine γ-cleaving enzyme or CTH.[1][2][3][4][5] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the transsulfuration pathway of sulfur-containing amino acid metabolism. The primary function of CSE is to catalyze the conversion of cystathionine to L-cysteine, α-ketobutyrate, and ammonia. Critically, CSE is also a major enzymatic source of endogenous hydrogen sulfide (H₂S) in mammalian tissues, producing it from L-cysteine.

The inhibitory action of PAG is mediated by its propargyl group, an alkyne moiety that covalently binds to the enzyme's active site, leading to its irreversible inactivation. This prevents CSE from carrying out its catalytic functions, thereby blocking the synthesis of both L-cysteine via the transsulfuration pathway and, most notably, the production of H₂S.

The detailed mechanism of inhibition involves the following steps:

-

Transaldimination: The propargylglycine molecule enters the active site of CSE and forms a Schiff base with the PLP cofactor.

-

Allene Intermediate Formation: A proton is abstracted from the β-position of the alkyne group, leading to the formation of a reactive allene intermediate.

-

Nucleophilic Attack: A key amino acid residue in the active site, specifically the hydroxyl group of a Tyrosine (Y133 in Toxoplasma gondii CGL), performs a nucleophilic attack on the β-position of the allene intermediate.

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent vinyl ether bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.

Quantitative Inhibitory Activity

The potency of this compound as an inhibitor of CSE has been quantified in various experimental systems. This data is crucial for determining appropriate concentrations for in vitro and in vivo studies.

| Parameter | Value | System | Reference |

| IC₅₀ | 55 µM | H₂S synthesis in rat liver preparations |

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the transsulfuration pathway , which is central to sulfur amino acid metabolism and the production of the gasotransmitter H₂S.

References

DL-Propargylglycine as a Suicide Inhibitor of Cystathionine γ-Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-propargylglycine (PAG) is a potent, mechanism-based inactivator of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine γ-lyase (CSE). As a suicide inhibitor, PAG is processed by CSE through its normal catalytic cycle, leading to the formation of a reactive intermediate that covalently modifies the enzyme's active site, resulting in irreversible inhibition. CSE is a key enzyme in the transsulfuration pathway and a major endogenous producer of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of CSE inhibition by PAG, detailed experimental protocols for characterizing this interaction, and a summary of the quantitative data available to date.

Introduction: The Role of Cystathionine γ-Lyase and Hydrogen Sulfide

Cystathionine γ-lyase (CSE), also known as γ-cystathionase, is a crucial enzyme in sulfur amino acid metabolism. In the reverse transsulfuration pathway, it catalyzes the α,γ-elimination of cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Furthermore, CSE is a primary source of endogenous hydrogen sulfide (H₂S) through the α,β-elimination of L-cysteine.[1][2] H₂S, along with nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter, playing vital roles in vascular tone regulation, neurotransmission, inflammation, and cellular bioenergetics.[3][4]

The CSE/H₂S signaling pathway is implicated in various physiological processes, including angiogenesis and the regulation of blood pressure.[1] Dysregulation of this pathway has been linked to numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, pharmacological modulation of CSE activity presents a promising therapeutic strategy. This compound is a widely utilized tool for investigating the physiological roles of the CSE/H₂S pathway due to its specific and irreversible inhibition of CSE.

Mechanism of Suicide Inhibition

This compound is a substrate analog that enters the active site of cystathionine γ-lyase and undergoes a series of enzymatic transformations that mirror the initial steps of the natural substrate's conversion. This process ultimately leads to the irreversible inactivation of the enzyme.

The key steps in the suicide inhibition of CSE by this compound are as follows:

-

Formation of an External Aldimine: The amino group of this compound displaces the internal aldimine linkage between the PLP cofactor and a lysine residue in the enzyme's active site, forming an external aldimine.

-

Deprotonation and Isomerization: A proton is abstracted from the α-carbon of the propargylglycine moiety, leading to a rearrangement of the double bonds to form a reactive allene intermediate.

-

Nucleophilic Attack: A nucleophilic residue within the active site of CSE, identified as Tyrosine 114 (Tyr114), attacks the central carbon of the allene.

-

Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, thereby irreversibly inactivating it.

This mechanism-based inactivation is highly specific as it relies on the catalytic machinery of the target enzyme to generate the reactive species.

Quantitative Data on CSE Inhibition by this compound

The following table summarizes the available quantitative data for the inhibition of cystathionine γ-lyase by this compound. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as enzyme source, purity, substrate concentration, pH, and temperature.

| Parameter | Value | Species/Conditions | Reference |

| IC₅₀ | 40 µM | Recombinant human CSE | |

| Kᵢ | Data not consistently available in the reviewed literature | ||

| k_inact | Data not consistently available in the reviewed literature | ||

| Partition Ratio | 4-8 turnovers/inactivation event (for related enzymes) | Bacterial cystathionine γ-synthase and methionine γ-lyase |

Note: The partition ratio for this compound with cystathionine γ-lyase specifically has not been definitively reported in the reviewed literature. The provided range is for other PLP-dependent enzymes and suggests that a small number of turnovers occur before inactivation. Further research is required to establish this key parameter for CSE.

Experimental Protocols

Purification of Recombinant Human Cystathionine γ-Lyase

A detailed protocol for the expression and purification of recombinant human CSE is crucial for in vitro inhibition studies. The following is a synthesized protocol based on established methods.

Objective: To obtain highly pure and active recombinant human cystathionine γ-lyase for kinetic and inhibition assays.

Materials:

-

E. coli expression system (e.g., BL21(DE3)) transformed with a human CSE expression vector.

-

Luria-Bertani (LB) broth and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole).

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE reagents.

Procedure:

-

Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins.

-

Elution: Elute the His-tagged CSE protein using elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Dialysis: Pool the fractions containing pure CSE and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration). Determine the protein concentration (e.g., by Bradford assay or UV absorbance at 280 nm) and store at -80°C.

Continuous Spectrophotometric Assay of Cystathionine γ-Lyase Activity

This assay continuously monitors the production of cysteine from the CSE-catalyzed cleavage of cystathionine using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of cysteine to produce a colored product.

Objective: To determine the enzymatic activity of CSE.

Materials:

-

Purified recombinant human CSE.

-

L-cystathionine (substrate).

-

DTNB (Ellman's reagent).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

-

Prepare a stock solution of L-cystathionine in the assay buffer.

-

Prepare a stock solution of DTNB in a suitable solvent (e.g., ethanol or the assay buffer).

-

In a cuvette, prepare the reaction mixture containing the assay buffer, a specific concentration of L-cystathionine, and DTNB.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified CSE to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of cysteine production.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product 2-nitro-5-thiobenzoate (TNB) (14,150 M⁻¹cm⁻¹).

Determination of Time-Dependent Inactivation Kinetics (k_inact and Kᵢ)

This experiment characterizes the time-dependent and concentration-dependent inactivation of CSE by this compound.

Objective: To determine the kinetic parameters of suicide inhibition, k_inact (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation).

Materials:

-

Purified recombinant human CSE.

-

This compound (inhibitor).

-

L-cystathionine (substrate).

-

DTNB.

-

Assay buffer.

-

Spectrophotometer.

Procedure:

-

Pre-incubation: Prepare a series of tubes, each containing a fixed concentration of CSE in the assay buffer. Add varying concentrations of this compound to these tubes. A control tube with no inhibitor should also be prepared.

-

Time-course of Inactivation: At specific time intervals, withdraw an aliquot from each pre-incubation tube and dilute it into the reaction mixture of the continuous spectrophotometric assay (described in 4.2) containing a saturating concentration of L-cystathionine. The dilution should be large enough to prevent further significant inactivation during the activity assay.

-

Measurement of Residual Activity: Immediately measure the initial velocity of the enzymatic reaction for each aliquot.

-

Data Analysis:

-

For each concentration of this compound, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_obs) for that inhibitor concentration.

-

Plot the values of k_obs against the corresponding concentrations of this compound.

-

Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (Kᵢ + [I]) where [I] is the concentration of the inhibitor. This will allow for the determination of k_inact and Kᵢ.

-

Visualizations

Signaling Pathway of H₂S Production by CSE

Caption: Overview of the transsulfuration pathway leading to H₂S production by CSE.

Experimental Workflow for Determining Inactivation Kinetics

References

- 1. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Metabolism in the Skin: From Physiology to Malignancy [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Physiological roles of hydrogen sulfide in mammalian cells, tissues, and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key CSE Inhibitor: A Technical Deep Dive into the Discovery and History of DL-Propargylglycine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the discovery and history of DL-Propargylglycine (PAG) as a potent inhibitor of cystathionine γ-lyase (CSE). This document provides a detailed exploration of the biochemical mechanisms, experimental validation, and the significant role of PAG in advancing our understanding of the physiological and pathological roles of hydrogen sulfide (H₂S), a critical gasotransmitter synthesized by CSE.

Cystathionine γ-lyase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a key player in the transsulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine. A crucial function of CSE is the endogenous production of H₂S, a signaling molecule implicated in a myriad of physiological processes, including vasodilation, neuromodulation, and inflammation. The discovery of specific inhibitors for CSE has been instrumental in elucidating the precise roles of the CSE/H₂S signaling axis in both health and disease.

The Emergence of this compound as a Research Tool

This compound, a naturally occurring acetylenic α-amino acid, was identified as a mechanism-based inactivator of CSE. Its unique chemical structure allows it to act as a "suicide inhibitor." PAG enters the active site of CSE and, following a series of enzymatic transformations, forms a highly reactive intermediate that covalently binds to the PLP cofactor and key amino acid residues, leading to the irreversible inactivation of the enzyme. This targeted inhibition has made PAG an invaluable tool for studying the consequences of reduced H₂S production in various biological systems.

Quantitative Analysis of PAG's Inhibitory Potency

The inhibitory efficacy of this compound against CSE has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to assess the potency of an inhibitor.

| Enzyme Source | IC₅₀ (µM) | Notes |

| Rat Liver Preparations | 55 | Racemic this compound was used. |

| Purified Human CSE | 40 ± 8 | Only the L-isoform of propargylglycine is the active inhibitor. |

The Molecular Dance: Mechanism of CSE Inhibition by PAG

The irreversible inhibition of CSE by PAG is a multi-step process that occurs within the enzyme's active site.

Disrupting the Signal: PAG's Impact on CSE-Mediated Signaling Pathways

The inhibition of CSE by PAG has profound effects on downstream signaling pathways that are regulated by H₂S. One of the most well-characterized roles of H₂S is in vasodilation.

H₂S produced by CSE can also crosstalk with the nitric oxide (NO) signaling pathway and modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, this guide provides detailed methodologies for key experiments.

Experimental Protocol 1: Determination of CSE Activity using the Methylene Blue Assay

This spectrophotometric assay is a widely used method to measure the amount of H₂S produced by CSE from its substrate, L-cysteine.

Materials:

-

Purified CSE enzyme

-

L-cysteine solution (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution in 7.2 M HCl

-

Ferric chloride (FeCl₃) solution in 1.2 M HCl

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal-5'-phosphate (PLP), and the purified CSE enzyme in a microcentrifuge tube.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-cysteine to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding zinc acetate solution to trap the H₂S produced as zinc sulfide (ZnS).

-

Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions to the mixture. This will react with the trapped sulfide to form methylene blue.

-

Add TCA to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the methylene blue at 670 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of sodium hydrosulfide (NaHS) to quantify the amount of H₂S produced.

Experimental Protocol 2: Determination of IC₅₀ of this compound for CSE

This protocol outlines the steps to determine the concentration of PAG required to inhibit 50% of CSE activity.

Procedure:

-

Perform the CSE activity assay as described above.

-

Use a fixed, saturating concentration of the substrate, L-cysteine.

-

Prepare a series of dilutions of this compound, typically spanning several orders of magnitude (e.g., from nanomolar to millimolar concentrations).

-

For each PAG concentration, measure the corresponding CSE activity.

-

Plot the percentage of CSE inhibition against the logarithm of the PAG concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

The IC₅₀ value is the concentration of PAG that corresponds to 50% inhibition on the fitted curve.

Experimental Protocol 3: X-ray Crystallography of Human CSE in Complex with this compound

This protocol provides a general workflow for determining the three-dimensional structure of the CSE-PAG complex.

Protein Expression and Purification:

-

Express recombinant human CSE in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Crystallization:

-

Concentrate the purified CSE to a high concentration (e.g., 10-20 mg/mL).

-

Incubate the concentrated CSE with an excess of this compound and the cofactor PLP.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available or in-house prepared crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine the space group and unit cell dimensions and to integrate the reflection intensities.

-

Solve the crystal structure using molecular replacement with a known structure of CSE as a search model.

-

Refine the atomic model against the experimental diffraction data and build the model into the electron density map. The structure of the human CSE in complex with PAG has been solved to a resolution of 2.0 Å (PDB ID: 3COG)[1].

Conclusion

This compound has proven to be an indispensable pharmacological tool for dissecting the complex roles of the CSE/H₂S signaling pathway. Its mechanism-based irreversible inhibition of CSE allows for the targeted investigation of H₂S-dependent processes in a wide range of biological contexts. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provided in this guide are intended to empower researchers to further unravel the intricacies of H₂S biology and its therapeutic potential.

References

The Inhibitory Effect of DL-Propargylglycine on the Transsulfuration Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PPG), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the transsulfuration pathway. This pathway is central to sulfur amino acid metabolism, governing the synthesis of cysteine, regulating homocysteine levels, and producing the gaseous signaling molecule, hydrogen sulfide (H₂S). By inactivating CSE, PPG effectively modulates these processes, leading to significant downstream effects. This technical guide provides an in-depth analysis of PPG's mechanism of action, its quantifiable effects on key metabolites and enzyme kinetics, and detailed experimental protocols for studying its impact.

Introduction: The Transsulfuration Pathway and its Modulation by this compound

The transsulfuration pathway is a metabolic route that facilitates the conversion of methionine to cysteine, with homocysteine and cystathionine as key intermediates. This pathway is catalyzed by two primary pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). While CBS catalyzes the condensation of homocysteine and serine to form cystathionine, CSE is responsible for the subsequent α,γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1][2]

Cysteine produced via this pathway is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] Furthermore, CSE, along with CBS, can utilize L-cysteine as a substrate to generate hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, including roles in vasodilation, inflammation, and neurotransmission.[4][5]

This compound (PPG) is a mechanism-based, irreversible inhibitor of CSE. Its inhibitory action stems from its ability to form a covalent bond with the PLP cofactor at the enzyme's active site, leading to the inactivation of CSE. This specific and potent inhibition makes PPG an invaluable tool for elucidating the roles of CSE and the transsulfuration pathway in various biological processes and disease models.

Mechanism of Action of this compound

This compound acts as a suicide inhibitor of cystathionine γ-lyase. The enzyme initially processes PPG as if it were a natural substrate. However, the propargyl group undergoes an enzymatic rearrangement within the active site, generating a highly reactive allene intermediate. This intermediate then covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of CSE, leading to irreversible inhibition.

The specificity of PPG for CSE over CBS, the other key enzyme in the transsulfuration pathway, allows for the targeted investigation of CSE-dependent processes. This targeted inhibition has been instrumental in demonstrating the significant role of CSE in endogenous H₂S production in various tissues.

Quantitative Effects of this compound

The administration of this compound leads to measurable changes in enzyme activity, H₂S production, and the concentrations of various metabolites within the transsulfuration pathway. The following table summarizes key quantitative data from various studies.

| Parameter | Model System | PPG Concentration/Dose | Observed Effect | Reference |

| CSE Activity Inhibition | Rat liver preparations | 55 µM (IC₅₀) | 50% inhibition of H₂S synthesis activity | |

| H₂S Production | Rat colon tissue | 2 mM | Strong inhibition of endogenous H₂S production (from 15.6 ± 0.7 nmol·min⁻¹·g⁻¹ tissue) | |

| Caerulein-treated mouse pancreatic acinar cells | 3 mM | Reduction in H₂S formation | ||

| Plasma Cystine | Parenterally-fed growing rats | 40 µmols/d for 15 days | Significant decrease in concentration | |

| Plasma Taurine | Parenterally-fed growing rats | 40 µmols/d for 15 days | Significant decrease in concentration | |

| Plasma Cystathionine | Parenterally-fed growing rats | 40 µmols/d for 15 days | Significant increase in concentration | |

| Intracellular Taurine | Primary mouse hepatocytes | 2 mM for 24h | Decrease from 10.25 ± 5.00 to 2.53 ± 0.68 nmol/mg protein | |

| Primary mouse hepatocytes | 2 mM for 48h | Decrease from 17.06 ± 9.40 to 2.43 ± 0.26 nmol/mg protein | ||

| Intracellular Hypotaurine | Primary mouse hepatocytes | 2 mM for 24h | Decrease from 7.46 ± 3.55 to 0.31 ± 0.12 nmol/mg protein | |

| Primary mouse hepatocytes | 2 mM for 48h | Decrease from 4.54 ± 3.20 to 0.42 ± 0.11 nmol/mg protein | ||

| Intracellular Cystathionine | Primary mouse hepatocytes | 2 mM | Increased levels | |

| Glutathione (GSH) | Rat glioma cells and primary astrocytes | Not specified (24h incubation) | 23% reduction in GSH | |

| Mouse brain slices, cortical neuronal cultures, and primary astrocytes | Not specified (10h incubation) | Depletion to 40% of control | ||

| Brain, muscle, liver, intestine, and stomach of rats | 40 µmols/d for 15 days | Significant decrease in concentration | ||

| Human mammary epithelial cells (with H₂O₂ challenge) | Not specified | Unable to respond to oxidant insult, GSH at ~16 nmoles/mg protein |

Visualizing the Impact of this compound

The following diagrams illustrate the transsulfuration pathway and the point of inhibition by this compound, as well as a typical experimental workflow for assessing its effects.

References

- 1. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.univr.it [iris.univr.it]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of DL-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of DL-Propargylglycine (DL-PPG), a classical irreversible inhibitor of cystathionine γ-lyase (CGL). DL-PPG is a valuable tool for studying the physiological roles of CGL and its product, hydrogen sulfide (H₂S), a critical signaling molecule. This document details the mechanism of inhibition, summarizes key kinetic parameters, outlines experimental protocols for studying the inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a mechanism-based inhibitor, also known as a suicide inhibitor, of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase.[1][2] Its inhibitory action is not instantaneous but occurs after the enzyme processes it as a substrate, leading to the formation of a reactive intermediate that covalently modifies the enzyme's active site, causing irreversible inactivation.[3][4]

The established mechanism for the inhibition of CGL by DL-PPG involves the following key steps:

-

Formation of an External Aldimine: The amino group of DL-PPG displaces the lysine residue of the CGL active site that is normally bound to the PLP cofactor, forming an external aldimine.

-

Allene Intermediate Formation: The enzyme's catalytic machinery abstracts a proton from the propargyl group of DL-PPG, leading to the formation of a highly reactive allene intermediate.

-

Covalent Modification: A nucleophilic residue in the active site, identified as Tyrosine-114 in human CGL, attacks the allene intermediate. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme catalytically inactive.

This irreversible inhibition makes DL-PPG a potent tool for studying the consequences of CGL inactivation both in vitro and in vivo.

Quantitative Data on Enzymatic Inhibition

| Enzyme Target | Organism/Source | Inhibitor | Kᵢ | kᵢₙₐ꜀ₜ | IC₅₀ | Reference(s) |

| L-Alanine Transaminase | Pig Heart | L-Propargylglycine | 3.9 mM | 0.26 min⁻¹ | - | |

| Cystathionine γ-lyase | Human (recombinant) | This compound | Not explicitly stated | Not explicitly stated | Strong inactivation observed |

Note: The study on human cystathionine γ-lyase by Steegborn et al. (1999) demonstrated strong irreversible inhibition by propargylglycine but did not report the specific Kᵢ and kᵢₙₐ꜀ₜ values. The focus was on characterizing the enzyme and its inhibition by several mechanism-based inactivators.

Signaling Pathway Context: The Transsulfuration Pathway

This compound's primary target, cystathionine γ-lyase, is a key enzyme in the reverse transsulfuration pathway. This pathway is crucial for the synthesis of cysteine from methionine and the regulation of homocysteine levels. By inhibiting CGL, DL-PPG blocks the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).

Experimental Protocols

General Workflow for Determining Irreversible Inhibition Kinetics

The determination of the kinetic parameters for an irreversible inhibitor like DL-PPG typically follows a multi-step process to ascertain Kᵢ and kᵢₙₐ꜀ₜ.

Detailed Methodologies for Key Experiments

4.2.1. Cystathionine γ-lyase Activity Assay (Cysteine Detection)

This method, adapted from the Gaitonde method, measures the production of cysteine from cystathionine.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

PLP Solution: 10 mM Pyridoxal-5'-phosphate in assay buffer.

-

Cystathionine Solution: 100 mM L-cystathionine in assay buffer.

-

This compound Stock Solution: Prepare a stock solution of DL-PPG in water or assay buffer.

-

Acid Ninhydrin Reagent: Dissolve 250 mg of ninhydrin in a mixture of 6 ml of glacial acetic acid and 4 ml of concentrated HCl.

-

Trichloroacetic Acid (TCA): 10% (w/v) solution.

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, PLP (final concentration 0.1 mM), and purified CGL enzyme in a microcentrifuge tube.

-

To study inhibition, pre-incubate the enzyme with varying concentrations of DL-PPG for different time intervals at 37°C.

-

Initiate the enzymatic reaction by adding L-cystathionine (final concentration 10 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add the acid ninhydrin reagent, mix, and heat at 100°C for 10 minutes.

-

Cool the samples on ice and measure the absorbance at 560 nm.

-

Create a standard curve using known concentrations of L-cysteine to quantify the amount of cysteine produced.

-

4.2.2. Cystathionine γ-lyase Activity Assay (α-Ketobutyrate/Pyruvate Detection)

This assay measures the production of α-ketobutyrate from cystathionine or pyruvate from other substrates like β-chloro-L-alanine. The keto acid product is then quantified using lactate dehydrogenase (LDH) and monitoring the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

PLP Solution: 10 mM Pyridoxal-5'-phosphate in assay buffer.

-

Substrate Solution: 100 mM L-cystathionine or β-chloro-L-alanine in assay buffer.

-

NADH Solution: 10 mM NADH in assay buffer.

-

Lactate Dehydrogenase (LDH): Commercially available solution.

-

This compound Stock Solution: Prepare a stock solution of DL-PPG in water or assay buffer.

-

-

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing assay buffer, PLP (final concentration 0.1 mM), NADH (final concentration 0.2 mM), and LDH.

-

Add the CGL enzyme to the cuvette. To study inhibition, the enzyme can be pre-incubated with DL-PPG prior to its addition to the cuvette.

-

Initiate the reaction by adding the substrate (e.g., L-cystathionine at a final concentration of 10 mM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as the keto acid is reduced by LDH.

-

The rate of the reaction is proportional to the rate of CGL activity.

-

Conclusion

This compound remains an indispensable tool in the study of sulfur amino acid metabolism and H₂S signaling. Its well-characterized mechanism as an irreversible inhibitor of cystathionine γ-lyase allows for targeted investigations into the physiological and pathological roles of this enzyme. A thorough understanding of its inhibition kinetics, coupled with robust experimental protocols, is essential for researchers and drug development professionals seeking to modulate the transsulfuration pathway for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for such endeavors.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Enzymatic assay of gamma-cystathionase activity using pyruvate oxidase-peroxidase sequential reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DL-Propargylglycine's Impact on Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PPG) is a potent, irreversible inhibitor of cystathionine γ-lyase (CSE), a pivotal enzyme in sulfur amino acid metabolism. By inactivating CSE, PPG disrupts the biosynthesis of cysteine, a rate-limiting precursor for the synthesis of the primary intracellular antioxidant, glutathione (GSH). Furthermore, PPG-mediated CSE inhibition blocks the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with recognized antioxidant and cytoprotective properties. The dual blockade of GSH and H₂S synthesis significantly perturbs cellular redox homeostasis, leading to a diminished antioxidant capacity and a subsequent increase in reactive oxygen species (ROS). This guide provides a comprehensive technical overview of the mechanisms of action of PPG, its quantitative effects on key redox parameters, detailed experimental protocols for studying its impact, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cystathionine γ-Lyase

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE)[1]. As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, CSE catalyzes the final step in the transsulfuration pathway, converting cystathionine to cysteine. PPG, as a substrate analog, binds to the active site of CSE. During the catalytic process, PPG is converted into a reactive allene intermediate that covalently modifies the PLP cofactor, leading to the irreversible inactivation of the enzyme.

This inhibition has two major downstream consequences for cellular redox homeostasis:

-

Depletion of Cysteine and Glutathione: Cysteine is the essential precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. By inhibiting CSE, PPG effectively curtails the de novo synthesis of cysteine, leading to a reduction in the intracellular GSH pool.

-

Reduction of Hydrogen Sulfide Production: CSE is a primary enzymatic source of endogenous hydrogen sulfide (H₂S), a gasotransmitter with potent antioxidant and signaling functions. The inhibition of CSE by PPG significantly decreases the cellular production of H₂S.

The combined depletion of GSH and H₂S compromises the cell's ability to neutralize reactive oxygen species, thereby shifting the cellular redox balance towards an oxidative state.

Quantitative Impact on Cellular Redox Parameters

The following table summarizes the quantitative effects of this compound on key components of cellular redox homeostasis, as reported in the scientific literature.

| Parameter | Species/System | Concentration/Dose of PPG | Observed Effect | Reference(s) |

| CSE Inhibition (IC₅₀) | Human (recombinant) | 40 ± 8 µM | 50% inhibition of CSE activity | [1] |

| Rat (liver preparation) | 55 µM | 50% inhibition of H₂S synthesis activity | ||

| Glutathione (GSH) Levels | Rat (in vivo) - Brain | 40 µmols/day for 15 days | Significant decrease in GSH concentration | [2] |

| Rat (in vivo) - Muscle | 40 µmols/day for 15 days | Significant decrease in GSH concentration | [2] | |

| Rat (in vivo) - Liver | 40 µmols/day for 15 days | Significant decrease in GSH concentration | [2] | |

| Rat (in vivo) - Intestine | 40 µmols/day for 15 days | Significant decrease in GSH concentration | ||

| Rat (in vivo) - Stomach | 40 µmols/day for 15 days | Significant decrease in GSH concentration | ||

| Syrian Hamster (in vivo) - Liver | 30 mg/kg | Lower GSH content compared to control | ||

| Reactive Oxygen Species (ROS) | Human U937 Monocytes (in vitro) | Not specified, used to prevent H₂S formation from L-cysteine | L-cysteine's effect of decreasing intracellular ROS was prevented by PPG |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PPG-Induced Redox Imbalance

The following diagram illustrates the signaling cascade initiated by this compound, leading to a disruption of cellular redox homeostasis.

Generalized Experimental Workflow

This diagram outlines a typical experimental workflow for investigating the effects of this compound on cellular redox parameters.

Detailed Experimental Protocols

Measurement of Cystathionine γ-Lyase (CSE) Activity

This protocol is based on the spectrophotometric detection of hydrogen sulfide (H₂S) produced from the enzymatic reaction.

Principle: The H₂S generated by CSE from its substrates (L-cysteine and/or L-homocysteine) reacts with lead acetate to form lead sulfide (PbS), which can be quantified by measuring the increase in absorbance at 390 nm.

Reagents:

-

HEPES buffer (200 mM, pH 7.4)

-

L-cysteine solution (1 M)

-

L-homocysteine solution (400 mM, pH adjusted to 7.4)

-

Lead acetate solution (40 mM)

-

Purified CSE enzyme or cell/tissue lysate

-

This compound (for inhibition control)

Procedure:

-

Prepare the reaction mixture in a polystyrene cuvette by adding 500 µL of HEPES buffer, substrate(s) (e.g., 25 µL of L-cysteine and 125 µL of L-homocysteine), and 10 µL of lead acetate solution. Adjust the final volume to 990 µL with deionized water.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the CSE enzyme preparation or cell/tissue lysate.

-

Immediately monitor the increase in absorbance at 390 nm for 3-5 minutes using a spectrophotometer with temperature control.

-

Calculate the rate of H₂S production from the linear portion of the absorbance curve, using a molar extinction coefficient of 5500 M⁻¹cm⁻¹ for lead sulfide.

-

For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of this compound before adding the substrates.

Quantification of Cellular Glutathione (GSH)

This protocol utilizes the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) enzymatic recycling method.

Principle: GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The glutathione disulfide (GSSG) formed is recycled back to GSH by glutathione reductase in the presence of NADPH, thus amplifying the signal.

Reagents:

-

Phosphate buffer (e.g., 100 mM sodium phosphate buffer with 5 mM EDTA, pH 7.5)

-

DTNB solution (in phosphate buffer)

-

NADPH solution (in phosphate buffer)

-

Glutathione reductase (GR) solution (in phosphate buffer)

-

Cell or tissue lysate prepared in a suitable lysis buffer containing a deproteinizing agent (e.g., sulfosalicylic acid).

-

GSH standards of known concentrations.

Procedure:

-

Prepare cell or tissue lysates and remove protein precipitates by centrifugation.

-

In a 96-well plate, add the sample (lysate supernatant), phosphate buffer, DTNB solution, and NADPH solution to each well.

-

Prepare a series of GSH standards in the same manner.

-

Initiate the reaction by adding glutathione reductase to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Determine the rate of TNB formation (change in absorbance per minute) for each sample and standard.

-

Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Principle: H₂DCFDA is a non-fluorescent compound that passively diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the resulting H₂DCF within the cell. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Reagents:

-

H₂DCFDA stock solution (in DMSO)

-

Cell culture medium (phenol red-free is recommended to reduce background fluorescence)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Positive control (e.g., H₂O₂)

-

Cells of interest

Procedure:

-

Seed cells in a multi-well plate (a dark, clear-bottomed plate is recommended for fluorescence measurements) and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration. Include untreated and positive control wells.

-

Remove the treatment medium and wash the cells with warm PBS or serum-free medium.

-

Load the cells with H₂DCFDA working solution (typically 10-50 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the H₂DCFDA solution and wash the cells with PBS.

-

Add PBS or phenol red-free medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em ~485/535 nm).

-

Express the results as a fold change in fluorescence intensity relative to the untreated control cells.

Conclusion and Future Directions

This compound serves as an invaluable tool for investigating the roles of CSE, GSH, and H₂S in cellular redox homeostasis. Its irreversible inhibition of CSE provides a robust method for depleting key antioxidant molecules and studying the cellular response to oxidative stress. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the intricate connections between sulfur amino acid metabolism and cellular redox signaling.

Future research should focus on elucidating the precise dose-dependent effects of PPG on GSH and ROS levels in a wider variety of cell types and tissues. Furthermore, investigating the downstream consequences of PPG-induced oxidative stress on specific cellular processes, such as apoptosis, inflammation, and cell signaling, will provide a more complete understanding of its biological impact. Such studies will be instrumental in evaluating the therapeutic potential of modulating the CSE/GSH/H₂S axis in diseases associated with redox dysregulation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DL-Propargylglycine in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of DL-Propargylglycine (PAG) in mice, a critical tool for studying the physiological roles of endogenous hydrogen sulfide (H₂S). PAG is an irreversible inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for H₂S production.[1][2] It is also reported to be a suicide inhibitor of proline dehydrogenase (PRODH).[3] This document outlines established dosages, administration routes, and detailed experimental protocols, supported by visual diagrams of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various mouse and rat models as reported in the literature.

Table 1: Summary of this compound (PAG) Dosage and Administration in Rodent Models

| Animal Model | Dosage | Route of Administration | Vehicle | Study Focus | Reference |

| Mice | 50, 100, 150, 200 mg/kg (daily) | Oral gavage | 0.9% Saline, neutralized to pH 6.9 | Anticancer activity, brain bioavailability, and mitohormesis induction | [3] |

| Rats | 25 mg/kg | Intravenous (IV) | Saline | Reversal of morphine-induced respiratory depression | |

| Rats | 3.125 - 200 mg/kg | Intraperitoneal (IP) | Not specified | Metabolism of propargylglycine | |

| Mice (pancreatic acini in vitro) | 3 mM | Pre-treatment of isolated cells | Not specified | Inhibition of H₂S formation in acute pancreatitis model |

Signaling Pathway

This compound primarily exerts its effect by inhibiting the enzymatic production of hydrogen sulfide. The diagram below illustrates the inhibition of cystathionine γ-lyase (CSE) by PAG, which blocks the conversion of L-cysteine to H₂S.

References

- 1. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Bioorthogonal Chemistry: DL-Propargylglycine for Advanced Click Chemistry and Bioconjugation

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to utilizing DL-Propargylglycine as a versatile tool for click chemistry and bioconjugation. This compound, a non-canonical amino acid, contains a terminal alkyne group, rendering it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful and bioorthogonal "click" reaction enables the precise and stable covalent labeling of biomolecules in complex biological systems, opening new avenues for drug discovery, proteomics, and molecular imaging.

Introduction to this compound in Bioconjugation

This compound is a glycine derivative that can be metabolically incorporated into proteins or used as a chemical handle for the modification of various molecules.[1] Its terminal alkyne functionality allows for highly specific and efficient covalent bond formation with azide-containing molecules through the CuAAC reaction, forming a stable triazole linkage.[2][3] This bioorthogonal reaction can occur in biological systems without interfering with native biochemical processes, making it an invaluable tool for studying and manipulating biological systems.[4]

The free α-amino acid skeleton of propargylglycine can sometimes inhibit the click reaction by chelating with the copper(I) catalyst.[5] However, this can be overcome by using N-Boc protected propargylglycine or by the addition of sodium ascorbate, which helps maintain the concentration of the active Cu(I) catalyst.

Key Applications

-

Metabolic Labeling of Proteins: L-propargylglycine, a structural analog of methionine, can be incorporated into newly synthesized proteins in living cells. This allows for the specific labeling and subsequent identification, tracking, or isolation of these proteins.

-

Peptide and Protein Modification: this compound can be incorporated into peptides during solid-phase synthesis or attached to existing proteins, enabling the site-specific conjugation of molecules such as fluorophores, biotin, or drug payloads.

-

Drug Development: The ability to attach targeting ligands or therapeutic agents to biomolecules with high precision is crucial in drug development. This compound facilitates the creation of well-defined bioconjugates for targeted drug delivery and diagnostic applications.

Quantitative Data Summary

The efficiency of CuAAC reactions involving this compound is influenced by various factors including the copper source, ligand, solvent, and reactant concentrations. The following tables summarize key quantitative data from the literature.

| Parameter | Condition | System | Reported Yield / Outcome | Notes | Source |

| Reactant Concentration | 280 mM | In Vitro (Model Reaction) | High yield in phosphate buffer (pH 7.2) | Yield decreases in a substrate concentration-dependent manner. | |

| Copper Source | CuBr (0.3 eq) | In Vitro (Model Reaction) | Effective with sodium ascorbate | Direct Cu(I) system. | |

| CuSO₄ (0.1 eq) / Sodium Ascorbate (0.2 eq) | In Vitro (Peptide) | Good yield | In situ generation of Cu(I). | ||

| Temperature | Room Temperature | In Vitro (Model Reaction) | Effective for N-Boc-DL-propargylglycine | Unprotected propargylglycine may require higher temperatures (75 °C) for optimal reaction. | |

| 75 °C | In Vitro (Model Reaction) | High yield for unprotected this compound with sodium ascorbate | High temperature helps overcome inhibition by the free amino acid. | ||

| Reaction Time | 30-60 minutes | In Lysate | Labeling is typically complete within this timeframe at room temperature. | - | |

| 1-4 hours | In Vitro (Peptide) | Sufficient for completion, monitored by LC-MS. | - | ||

| Solvent System | t-BuOH/H₂O (1:1) | In Vitro (Model Reaction) | Commonly used solvent system. | - | |

| Phosphate Buffer (pH 7.2) | In Vitro (Model Reaction) | Afforded the highest yield in a comparison of common buffers. | Other buffers like acetate and Tris also provided sufficient yields for functional analysis. | ||

| Ligand | THPTA | In Lysate / In Vitro | Water-soluble ligand crucial for biocompatibility and reaction efficiency. | Helps stabilize the Cu(I) catalyst. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Propargylglycine

This protocol describes the metabolic incorporation of L-Propargylglycine (L-Pg) into newly synthesized proteins in mammalian cells.

Materials:

-

L-Propargylglycine (L-Pg)

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Seed mammalian cells in the desired culture vessel and grow to 70-80% confluency.

-

Methionine Depletion (Optional but Recommended): To enhance L-Pg incorporation, aspirate the complete medium, wash cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.

-

L-Propargylglycine Labeling: Add L-Pg stock solution to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically for each cell type.

-

Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with cold PBS.

-

For biochemical analysis, lyse the cells in lysis buffer containing a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the L-Pg-labeled proteome. Determine the protein concentration using a standard protein assay.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol details the "clicking" of an azide-functionalized reporter molecule to the L-Pg-labeled proteome in the cell lysate.

Materials:

-

L-Pg-labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

PBS

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order (volumes can be scaled as needed for a final reaction volume, e.g., 50 µL):

-

L-Pg-labeled protein lysate (1-5 mg/mL)

-

PBS

-

Azide-functionalized reporter molecule (final concentration typically 2.5 mM)

-

THPTA solution (final concentration ~5 mM)

-

CuSO₄ solution (final concentration ~1 mM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

Caption: Workflow for metabolic labeling of proteins with L-Propargylglycine.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Optimize the concentration of this compound and the incubation time.

-

Perform a methionine depletion step to increase incorporation.

-

Ensure the freshness of the sodium ascorbate solution as it is prone to oxidation.

-

-

High Background:

-

Titrate down the concentration of the azide-reporter molecule.

-

Ensure thorough washing of cells after labeling.

-

-

Cell Toxicity:

-

The copper catalyst can be toxic to live cells. For live-cell imaging applications, consider using copper-free click chemistry approaches like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne derivatives, although this requires a different alkyne handle.

-

-

Reaction Inhibition:

-

As mentioned, the free α-amino group of propargylglycine can inhibit the reaction. Using N-Boc protected propargylglycine for in vitro conjugations or ensuring a sufficient concentration of sodium ascorbate can mitigate this issue.

-

Conclusion

This compound is a powerful and versatile reagent for click chemistry and bioconjugation. Its efficient incorporation into biological systems and the high specificity of the subsequent CuAAC reaction make it an indispensable tool for researchers in cell biology, proteomics, and drug discovery. This guide provides the foundational knowledge and practical protocols to successfully implement this compound-based labeling strategies, enabling novel approaches to explore the complexities of biological systems.

References

Metabolic Labeling of Proteins with DL-Propargylglycine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and analyze newly synthesized proteins is crucial for understanding the dynamic nature of the proteome in response to various stimuli, cellular processes, and therapeutic interventions. Metabolic labeling with the non-canonical amino acid DL-Propargylglycine (PPG), an analog of methionine, offers a powerful and versatile method for achieving this. PPG is incorporated into nascent polypeptide chains during protein synthesis. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This enables the visualization, identification, and quantification of proteins synthesized within a specific timeframe.

This document provides detailed application notes and experimental protocols for the metabolic labeling of proteins using PPG, tailored for researchers in cell biology, proteomics, and drug discovery.

Applications in Research and Drug Development

The metabolic labeling of proteins with PPG has a broad range of applications, including:

-

Monitoring Global Protein Synthesis: Quantifying changes in the rate of protein synthesis in response to drug treatment, cellular stress, developmental cues, or disease states.

-

Proteome Profiling: Identifying and quantifying newly synthesized proteins using mass spectrometry to understand how the proteome is remodeled under different conditions.

-

Pulse-Chase Analysis: Tracking the fate of a cohort of newly synthesized proteins over time to study protein turnover, degradation, and trafficking.

-

Target Identification and Validation: Identifying the protein targets of a drug by observing changes in their synthesis rates.

-

In Vivo Labeling: Administering PPG to living organisms to study protein synthesis in the context of a whole animal.

Data Presentation: Quantitative Parameters for PPG Labeling

The efficiency of PPG incorporation and subsequent labeling can be influenced by several factors, including cell type, PPG concentration, and incubation time. The following tables summarize typical experimental parameters.

Table 1: General Parameters for PPG Labeling in Cultured Cells

| Parameter | Recommended Range | Notes |

| PPG Concentration | 25 - 100 µM | Higher concentrations may exhibit toxicity in some cell lines. Optimal concentration should be determined empirically. |

| Incubation Time | 1 - 24 hours | Shorter times are suitable for capturing rapid changes in protein synthesis, while longer times increase the overall labeling signal. |

| Methionine Depletion | 30 - 60 minutes | Significantly enhances the incorporation of PPG by reducing competition with endogenous methionine. |

Table 2: Example PPG Labeling Conditions for Specific Cell Lines

| Cell Line | PPG Concentration (µM) | Incubation Time (hours) | Application | Reference |

| HEK293T | 50 | 4 | General Protein Labeling | |

| HeLa | 25-50 | 1-24 | Monitoring Protein Synthesis | |

| Primary Mouse Hepatocytes | 50 | Variable | Visualizing Newly Synthesized Proteins | |

| IMR90 | Not Specified | 0.25 - 1 | Mitochondrial Translation Labeling |

Experimental Protocols

The following are detailed protocols for the metabolic labeling of proteins in mammalian cells with PPG and subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Mammalian Cells with PPG

This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free cell culture medium

-

This compound (PPG) stock solution (e.g., 10 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Seed mammalian cells in the appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Methionine Depletion (Recommended): To enhance PPG incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

-

PPG Labeling: Add the PPG stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 25-50 µM). Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO2.

-

Cell Lysis:

-

After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the PPG-labeled proteome.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction (CuAAC) for Protein Detection

This protocol describes the ligation of an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) to the PPG-labeled proteome in the cell lysate.

Materials:

-

PPG-labeled protein lysate

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

-

Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents. The volumes can be scaled as needed for a final reaction volume.

| Reagent | Final Concentration | Example Volume for 50 µL reaction |

| PPG-labeled lysate | 1-2 mg/mL | X µL (to 50 µg protein) |

| Azide-reporter | 25-50 µM | 2.5 µL of 1 mM stock |

| CuSO4 | 1 mM | 1 µL of 50 mM stock |

| THPTA | 5 mM | 5 µL of 50 mM stock |

| PBS or lysis buffer | - | to 45 µL |

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM (5 µL of 50 mM stock). Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Sample Analysis: The labeled proteins are now ready for downstream analysis, such as:

-

SDS-PAGE and In-Gel Fluorescence Scanning: If a fluorescent azide was used.

-

Western Blotting: If a biotin azide was used, followed by detection with streptavidin-HRP.

-

Affinity Purification: For enrichment of newly synthesized proteins using streptavidin beads (for biotin-tagged proteins) followed by mass spectrometry.

-

Mandatory Visualizations

Mechanism of PPG-Mediated Protein Labeling

Caption: Mechanism of protein labeling using this compound (PPG).

Experimental Workflow for Metabolic Labeling and Analysis

Caption: General experimental workflow for PPG-based metabolic labeling of proteins.

Integration of PPG Labeling in Signaling Pathway Analysis

Caption: Integrating PPG labeling to study the effects of signaling pathways on protein synthesis.

Application Notes and Protocols: Preparation of DL-Propargylglycine Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of DL-Propargylglycine, a compound commonly used in biochemical assays and drug development. Adherence to this protocol will help ensure the accuracy and reproducibility of experimental results.

Introduction

This compound (PAG) is an irreversible inhibitor of cystathionine γ-lyase (CSE or CGL), an enzyme involved in the biosynthesis of hydrogen sulfide (H₂S)[1][2]. By inhibiting this enzyme, this compound serves as a valuable tool for studying the physiological and pathological roles of H₂S. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies. This document outlines the necessary materials, a detailed step-by-step protocol, and important safety considerations.

Chemical Properties and Solubility

This compound is a white to off-white crystalline powder[1][2]. Understanding its solubility is crucial for preparing a homogenous stock solution at the desired concentration. The solubility of this compound and its hydrochloride salt in various solvents is summarized in the table below.

Data Presentation: Solubility of this compound

| Compound Form | Solvent | Solubility | Reference |

| This compound | DMSO | Up to 10 mg/mL | [1] |

| This compound | Water | Up to 10 mg/mL, 100 mg/mL (may require sonication) | |

| This compound HCl | Ethanol | Approximately 20 mg/mL | |

| This compound HCl | DMSO | Approximately 20 mg/mL, 5 mg/mL (sonication recommended) | |

| This compound HCl | Dimethyl Formamide (DMF) | Approximately 20 mg/mL | |

| This compound HCl | PBS (pH 7.2) | Approximately 10 mg/mL |

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound. It is recommended to start with a small amount of solvent and incrementally add more until the solid is completely dissolved. Sonication can aid in the dissolution of this compound in aqueous solutions.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 113.11 g/mol ) in DMSO.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or other appropriate sterile containers

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compounds in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 113.11 g/mol

-

Mass (mg) = 1.1311 mg

-

-

Weighing the Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming or sonication can be used to facilitate dissolution.

-